molecular formula C10H8O4 B7806463 2-Propenoic acid, 3-(1,3-benzodioxol-5-yl)-

2-Propenoic acid, 3-(1,3-benzodioxol-5-yl)-

Cat. No. B7806463
M. Wt: 192.17 g/mol
InChI Key: QFQYZMGOKIROEC-UHFFFAOYSA-N
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Description

2-Propenoic acid, 3-(1,3-benzodioxol-5-yl)- is a natural product found in Brombya platynema and Helichrysum arenarium with data available.

Scientific Research Applications

Chemical Synthesis and Reactions

2-Propenoic acid, 3-(1,3-benzodioxol-5-yl) is used in various chemical synthesis processes. Yavari et al. (2006) explored its role in the reaction between alkyl propiolates and aminophenols or hydroxyphenols, leading to the formation of methyl 2-(1,3-benzodioxol-2-yl)acetate and other derivatives (Yavari et al., 2006).

Crystal Structure Analysis

The compound has been utilized in crystal structure analysis. Ng and Das (1994) examined triphenyltin 3-(1,3-benzodioxol-5-yl)-propenoate, revealing its carboxylate-bridged helical chain structure and covalent character (Ng & Das, 1994).

Application in Organic Chemistry

Mojumdar et al. (2009) detailed the synthesis of [1]Benzofuro[3,2-c]pyridine from this compound, showcasing its versatility in organic chemistry applications (Mojumdar et al., 2009).

Pharmaceutical Research

Sanna et al. (2002) synthesized a series of compounds, including 2-Propenoic acid, 3-(1,3-benzodioxol-5-yl), as part of research in the antitubercular field. This demonstrates its potential utility in pharmaceutical research (Sanna et al., 2002).

Polymorphism and Molecular Structure Studies

Mazur et al. (2017) investigated the polymorphism of biologically active derivatives, indicating the broad application of this compound in studying molecular structures and interactions (Mazur et al., 2017).

properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4/c11-10(12)4-2-7-1-3-8-9(5-7)14-6-13-8/h1-5H,6H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFQYZMGOKIROEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701019906
Record name 3',4'-Methylenedioxycinnamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701019906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzo[1,3]dioxol-5-yl-acrylic acid

CAS RN

2373-80-0
Record name 3′,4′-Methylenedioxycinnamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2373-80-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3',4'-Methylenedioxycinnamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701019906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
ОІ Панасенко, ІІ Аксьонова, ВІ Мозуль… - 2020 - dspace.zsmu.edu.ua
Мета роботи – хромато-мас-спектроскопічне дослідження хімічного складу маруни щиткової трави (Tanacetum corymbosum (L.) Sch. Bip.) та виявлення перспектив …
Number of citations: 2 dspace.zsmu.edu.ua

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